5-Bromo-3-isothiazolemethanol
Description
5-Bromo-3-isothiazolemethanol is a heterocyclic organic compound featuring an isothiazole ring—a five-membered aromatic system containing sulfur and nitrogen atoms. The bromine substituent at position 5 and the hydroxymethyl (–CH2OH) group at position 3 define its chemical identity. The hydroxymethyl group enhances polarity and hydrogen-bonding capacity, which may influence solubility and biological activity compared to methyl or halogenated analogs .
Properties
Molecular Formula |
C4H4BrNOS |
|---|---|
Molecular Weight |
194.05 g/mol |
IUPAC Name |
(5-bromo-1,2-thiazol-3-yl)methanol |
InChI |
InChI=1S/C4H4BrNOS/c5-4-1-3(2-7)6-8-4/h1,7H,2H2 |
InChI Key |
YAMXTLIDLMOEGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SN=C1CO)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-isothiazolemethanol typically involves the bromination of isothiazole derivatives. One common method is the bromination of isothiazole using bromine or N-bromosuccinimide in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-isothiazolemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 5-Bromo-3-isothiazolecarboxylic acid.
Reduction: 3-Isothiazolemethanol.
Substitution: 5-Substituted-3-isothiazolemethanol derivatives.
Scientific Research Applications
5-Bromo-3-isothiazolemethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex isothiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-isothiazolemethanol involves its interaction with biological targets such as enzymes and receptors. The bromine atom and the hydroxymethyl group play crucial roles in its binding affinity and specificity. The compound can inhibit the activity of certain enzymes by forming covalent bonds with the active site residues, leading to the disruption of normal cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and physical properties of 5-Bromo-3-isothiazolemethanol and related compounds:
2.1 Heterocycle Core Comparison
- Isothiazole vs. Isoxazole : The substitution of sulfur (isothiazole) with oxygen (isoxazole) alters electronic distribution and reactivity. Isothiazoles generally exhibit greater π-electron delocalization due to sulfur’s polarizability, enhancing electrophilic substitution reactivity compared to isoxazoles .
- Fused-Ring Systems : Compounds like 5-Bromoisothiazolo[3,4-b]pyridin-3-amine () exhibit extended conjugation, increasing thermal stability and altering biological target interactions .
2.2 Substituent Effects
- Bromine vs. Methyl/Methanol: Bromine’s electronegativity and steric bulk enhance halogen bonding in 5-Bromo-3-methylisothiazole, favoring agrochemical applications.
- Hydroxymethyl vs. Amine: The –CH₂OH group in isothiazolemethanol offers hydrogen-bonding sites absent in amine-substituted analogs (e.g., ), impacting solubility and receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
